![molecular formula C9H14O B2876027 Bicyclo[2.2.2]octane-2-carbaldehyde CAS No. 62028-29-9](/img/structure/B2876027.png)
Bicyclo[2.2.2]octane-2-carbaldehyde
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Overview
Description
Bicyclo[2.2.2]octane-2-carbaldehyde is a chemical compound with the CAS Number: 62028-29-9 . It has a molecular weight of 138.21 . The IUPAC name for this compound is the same as the common name . It is typically in the form of a powder .
Synthesis Analysis
The synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the olefin metathesis approach is less explored . A simple and convenient method to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit, which are structurally similar to 11β-HSD1 inhibitors, involves sequential usage of the Diels–Alder reaction .Molecular Structure Analysis
The InChI code for Bicyclo[2.2.2]octane-2-carbaldehyde is 1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h6-9H,1-5H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
Bicyclo[2.2.2]octane-2-carbaldehyde has a melting point of 76-77 degrees Celsius . It is typically in the form of a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Enantioselective Synthesis
Bicyclo[2.2.2]octane-2-carbaldehyde: is used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . This process is significant for creating compounds with high enantioselectivity under metal-free conditions. Such compounds are essential in the synthesis of natural products and pharmaceuticals where the chirality of the molecule can be critical for its biological activity.
Quantum Interference-Based Insulators
The bicyclo[2.2.2]octane motif has been identified as a class of saturated group 14 quantum interference-based single-molecule insulators . This application is crucial in the field of molecular electronics, where the bicyclo[2.2.2]octane structure can be used to create insulating barriers at the molecular level.
Non-Covalent Inhibitors of SARS-CoV-2 Main Protease
Researchers have explored the use of bicyclo[2.2.2]octane derivatives as potential core scaffolds for the non-covalent inhibitors of SARS-CoV-2 3CLpro main protease . This is particularly relevant in the context of the COVID-19 pandemic, as it opens up possibilities for the development of new antiviral drugs.
Bioisosteres for Phenyl Rings
Bicyclo[2.2.2]octane structures have been studied as bioisosteres for phenyl rings . This application is important in drug design, where replacing a phenyl ring with a bicyclo[2.2.2]octane can lead to improved physicochemical properties such as increased water solubility and metabolic stability.
Privileged Structures in Medicinal Chemistry
The bicyclo[2.2.2]octane core is considered a privileged structure in medicinal chemistry . It is found in a variety of biologically significant molecules, including natural products and synthetic pharmaceuticals. The versatility of this scaffold makes it a valuable tool for the development of new therapeutic agents.
Stereochemical Analysis
Bicyclo[2.2.2]octane compounds are used in stereochemical analysis, particularly in C-13 NMR spectroscopy . This application is essential for determining the stereochemical relationships in complex organic molecules, which is a critical step in the synthesis and study of organic compounds.
Safety and Hazards
Future Directions
properties
IUPAC Name |
bicyclo[2.2.2]octane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAXUXIWTPOYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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